Cas no 1330097-09-0 (1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1610556
- 1330097-09-0
-
- インチ: 1S/C13H14BrN3O/c1-2-3-13-12(9-18)15-16-17(13)8-10-4-6-11(14)7-5-10/h4-7,9H,2-3,8H2,1H3
- InChIKey: WJOXDCNHGRIQCP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CN1C(=C(C=O)N=N1)CCC
計算された属性
- せいみつぶんしりょう: 307.03202g/mol
- どういたいしつりょう: 307.03202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1610556-2.5g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 2.5g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-1610556-1.0g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 1g |
$1629.0 | 2023-06-04 | ||
Enamine | EN300-1610556-5000mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 5000mg |
$4722.0 | 2023-09-23 | ||
Enamine | EN300-1610556-0.1g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 0.1g |
$1433.0 | 2023-06-04 | ||
Enamine | EN300-1610556-0.25g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 0.25g |
$1498.0 | 2023-06-04 | ||
Enamine | EN300-1610556-10.0g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 10g |
$7004.0 | 2023-06-04 | ||
Enamine | EN300-1610556-5.0g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 5g |
$4722.0 | 2023-06-04 | ||
Enamine | EN300-1610556-100mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 100mg |
$1433.0 | 2023-09-23 | ||
Enamine | EN300-1610556-10000mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 10000mg |
$7004.0 | 2023-09-23 | ||
Enamine | EN300-1610556-1000mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 1000mg |
$1629.0 | 2023-09-23 |
1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
1-(4-Bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 1330097-09-0, commonly referred to as 1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a bromophenyl group with a triazole ring and an aldehyde functional group. The triazole ring is a heterocyclic aromatic compound that plays a crucial role in the molecule's reactivity and stability. Recent studies have highlighted its potential applications in drug design, catalysis, and advanced materials.
One of the key features of 1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde is its ability to undergo various chemical transformations due to the presence of reactive groups such as the aldehyde and bromine atoms. Researchers have explored its reactivity in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. For instance, the aldehyde group can participate in condensation reactions, while the bromine atom can act as a leaving group in substitution reactions. These properties make it a valuable intermediate in organic synthesis.
The triazole ring in this compound is particularly interesting due to its aromaticity and ability to form hydrogen bonds. This feature has led to investigations into its potential use as a building block for supramolecular chemistry. Recent studies have demonstrated that triazole-containing compounds can self-assemble into nanostructures, which could be utilized in the development of new materials for electronics and sensing applications.
In terms of synthesis, 1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde can be prepared through a variety of methods, including click chemistry approaches. The use of copper catalysts in azide–alkyne cycloaddition (CuAAC) reactions has been particularly effective for constructing triazole-containing compounds. This method not only ensures high yields but also allows for precise control over the molecule's structure.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the triazole ring contributes significantly to the molecule's conjugation and electron distribution. These findings are essential for understanding its reactivity and stability under various conditions.
The aldehyde group in 1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde also makes it a promising candidate for use in bioconjugation reactions. Such reactions are critical in drug delivery systems and biosensor development. For example, the aldehyde group can be used to attach targeting ligands or imaging agents to the molecule, enhancing its functionality in biomedical applications.
Moreover, the presence of a bromine atom introduces additional versatility to this compound. Bromine can serve as an electrophilic center in nucleophilic substitution reactions or as a directing group during aromatic substitution processes. This dual functionality makes it an attractive substrate for both academic research and industrial applications.
In conclusion, CAS No. 1330097-09-0, or 1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde, is a multifaceted compound with significant potential across various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers exploring new frontiers in organic chemistry and materials science.
1330097-09-0 (1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 1158209-89-2(5-(methoxymethyl)-4-methyl-furan-2-sulfonamide)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 1824079-86-8(1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)
- 58084-26-7(2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)
- 887769-93-9(8-fluoro-5-methoxy-Quinoline)
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 1596784-41-6(1-{1-(iodomethyl)cyclopentyloxy}-3-methylcyclohexane)
- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)
- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)



